N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a carboxamide group (-CONH2), which is derived from carboxylic acids (-COOH) and can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a 4,4-difluorocyclohexyl group via a nitrogen atom. The carboxamide group would be attached to the 4-position of the pyrazole ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrazole ring, the carboxamide group, and the 4,4-difluorocyclohexyl group. Each of these functional groups can undergo specific types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could influence the compound’s lipophilicity and thus its absorption and distribution in the body .Scientific Research Applications
Fluorinated Building Blocks for PET Radiotracers
Positron emission tomography (PET) relies on radiotracers labeled with fluorine-18 (^18F). Researchers use fluorinated precursors like (4,4-difluorocyclohexyl)methanol to synthesize ^18F-labeled compounds for imaging studies. These radiotracers help visualize biological processes in vivo.
For more information, you can refer to the Thermo Scientific Chemicals product page for (4,4-difluorocyclohexyl)methanol . Additionally, the Fisher Scientific database provides its CAS number and molecular details .
Mechanism of Action
Target of Action
The primary target of N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide is the family of poly (ADP-ribose) polymerases (PARPs) . PARPs are a group of proteins that play key roles in a variety of cellular processes, including DNA replication and repair .
Mode of Action
N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide acts as a PARP inhibitor . It suppresses DNA repair through a mechanism known as “PARP trapping”, which is a process where PARP enzymes are trapped on DNA, preventing the normal repair process . This mechanism is particularly effective in cancer cells with homologous recombination repair (HRR) defects, including BRCA mutations .
Biochemical Pathways
The inhibition of PARP by N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide affects the DNA repair pathways . When PARP is inhibited, DNA damage accumulates in the cell, leading to cell death. This is particularly effective in cancer cells, which often have defects in other DNA repair mechanisms .
Result of Action
The result of N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide’s action is the accumulation of DNA damage in cells, leading to cell death . This is particularly effective in cancer cells, which often have defects in other DNA repair mechanisms .
properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O/c11-10(12)3-1-8(2-4-10)15-9(16)7-5-13-14-6-7/h5-6,8H,1-4H2,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATZNRHAIGTCAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CNN=C2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.